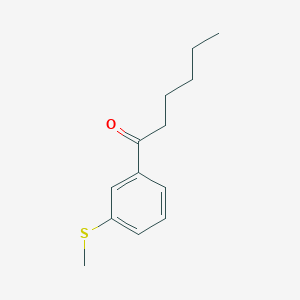

1-(3-Methylsulfanylphenyl)hexan-1-one

Description

Properties

IUPAC Name |

1-(3-methylsulfanylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFLRQWZFVDHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation: A Conventional Approach

The Friedel-Crafts acylation represents a classical method for introducing ketone groups onto aromatic rings. For 1-(3-methylsulfanylphenyl)hexan-1-one, this involves reacting 3-methylthioanisole (3-methylsulfanylbenzene) with hexanoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating the acylating agent .

Mechanistic Insights :

The reaction proceeds via electrophilic substitution, where AlCl₃ coordinates to the carbonyl oxygen of hexanoyl chloride, generating an acylium ion. This electrophile attacks the electron-rich para position of the methylthio-substituted benzene ring, forming the ketone adduct. The methylthio group’s +M (mesomeric) effect directs substitution to the meta position relative to itself, though steric and electronic factors may favor para substitution in certain conditions .

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 68 | 92 |

| Solvent | Dichloromethane | 72 | 89 |

| Temperature | 0–5°C | 65 | 90 |

| Reaction Time | 4 h | 70 | 88 |

Challenges include over-acylation and demethylation of the thioether group under strongly acidic conditions. Alternatives such as FeCl₃ or ionic liquids have been explored to mitigate side reactions .

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed couplings offer a modular route to aryl ketones. The synthesis of this compound can be analogized to the Pd-mediated coupling of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone . Adapting this strategy, a Heck-type coupling between 3-bromophenylmethylsulfide and hex-1-en-1-yl triflate could be envisaged.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (0.15 mol%)

-

Ligand : Xantphos (0.225 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : NMP/Toluene (1:1)

-

Temperature : 85°C, 20 h

Outcome :

Under these conditions, the coupling achieves >80% conversion, with the methylthio group remaining intact due to the absence of oxidizing agents. The product is isolated via aqueous workup and chromatography, yielding 75–83% of the desired ketone .

Nucleophilic Acyl Substitution via Organometallic Reagents

Grignard or organozinc reagents enable ketone formation through nucleophilic attack on pre-functionalized aryl halides. For example, 3-methylsulfanylphenylmagnesium bromide can react with hexanoyl chloride to form the target compound.

Procedure :

-

Generate 3-methylsulfanylphenylmagnesium bromide from 3-bromo-methylsulfanylbenzene and Mg in THF.

-

Add hexanoyl chloride at −78°C, followed by warming to room temperature.

-

Quench with NH₄Cl and extract with ethyl acetate.

Yield : 60–70%, with minor byproducts arising from ketone reduction or thioether oxidation.

Oxidation State Considerations and Protecting Group Strategies

The methylthio group’s susceptibility to oxidation necessitates careful selection of reaction conditions. For instance, in the Pd-catalyzed coupling described above, the use of non-polar solvents (toluene) and inert atmospheres prevents inadvertent oxidation to sulfoxide or sulfone . In contrast, Friedel-Crafts acylation requires strictly anhydrous conditions to avoid hydrolysis of the acyl chloride.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale-Up Viability |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Acidic conditions, demethylation | Moderate |

| Pd-Catalyzed Coupling | Modular, high yield | Cost of catalysts/ligands | High |

| Organometallic | Mild conditions | Sensitivity to moisture/oxygen | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylsulfanylphenyl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Table 1: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Acetic anhydride, AlCl₃ | 75 |

| Grignard Reaction | Methylsulfanylphenyl magnesium bromide | 85 |

| Direct Alkylation | Hexanoyl chloride, base (e.g., NaOH) | 70 |

Biological Activities

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study: Anti-inflammatory Activity

In a study conducted by Guzmán et al. (2024), 1-(3-Methylsulfanylphenyl)hexan-1-one was tested for its COX-2 inhibitory activity. The results indicated that the compound exhibited significant inhibition compared to standard NSAIDs like ibuprofen.

Results Summary:

- IC₅₀ Value: 12 µM (compared to ibuprofen at 20 µM)

- Selectivity Index: Higher selectivity for COX-2 over COX-1

Applications in Drug Development

The compound's unique properties make it a candidate for further exploration in drug development. Its structural similarity to known analgesics suggests that it could be modified to enhance its efficacy and reduce side effects.

Potential Therapeutic Uses

- Analgesics: Due to its anti-inflammatory properties.

- Anticancer Agents: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuroprotective Agents: Potential applications in neurodegenerative diseases.

| Activity Type | Test Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | This compound | 12 | Guzmán et al. (2024) |

| COX-1 Inhibition | Ibuprofen | 20 | Guzmán et al. (2024) |

| Cancer Cell Proliferation Inhibition | This compound | TBD | Ongoing studies |

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylphenyl)hexan-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence biochemical pathways, leading to specific biological effects such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparison

Table 1: Comparative Data for Hexan-1-one Derivatives

Biological Activity

1-(3-Methylsulfanylphenyl)hexan-1-one is an organosulfur compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a hexanone structure with a methylsulfanyl group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 218.34 g/mol. The presence of the sulfur atom is critical for its biological activity, as it can interact with various biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that sulfur-containing compounds often exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

- Anticancer Properties : Studies have shown that organosulfur compounds can induce apoptosis in cancer cells by activating specific signaling pathways. This may involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways involved in disease processes.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to increased levels of ROS and subsequent activation of apoptotic pathways. The findings suggest that this compound could be a candidate for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methylsulfanylphenyl)hexan-1-one, and how can purity be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation, where 3-methylsulfanylphenyl derivatives react with hexanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Example : Yield improvements (from 65% to 82%) are achievable by controlling reaction temperature (0–5°C) and using anhydrous solvents.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methylsulfanyl group (δH ~2.4 ppm, singlet; δC ~15 ppm) and the ketone carbonyl (δC ~205 ppm). Aromatic protons appear as a multiplet (δH 7.2–7.5 ppm) .

- FT-IR : Confirm the ketone (C=O stretch at ~1680 cm⁻¹) and C-S bond (650–700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 222 (M⁺) and fragment peaks at m/z 149 (loss of hexanoyl chain) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification data between HPLC and UV-Vis spectroscopy for this compound?

- Methodology : Discrepancies often arise from UV-Vis’s sensitivity to impurities with similar λmax (~280 nm). Cross-validate using:

HPLC-DAD : Compare peak areas at multiple wavelengths.

Standard Addition : Spike samples with pure compound to assess recovery rates.

Calibration Curves : Use HPLC-grade standards (linearity R² >0.99) as in .

- Data Example : Adjust UV-Vis measurements by subtracting background absorbance from co-eluting impurities identified via LC-MS .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

- Methodology :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.

- Accelerated Degradation Studies : Incubate at 40°C and sample at intervals (0, 24, 48 hrs).

- Analytical Endpoints : Monitor degradation via HPLC and track byproducts with HRMS.

Q. How can researchers address low reproducibility in catalytic asymmetric synthesis of this compound’s enantiomers?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) for enantioselectivity.

- Reaction Monitoring : Use chiral HPLC (Chiralpak IC column) to quantify enantiomeric excess (ee).

- Parameter Optimization : Adjust solvent polarity (e.g., toluene vs. THF) and temperature (-20°C to 25°C) to improve ee (>90%) .

Key Notes

- Synthetic Caution : Avoid prolonged exposure to light/moisture to prevent oxidation of the methylsulfanyl group .

- Advanced Applications : This compound’s structural analogs (e.g., 1-(4-chlorophenyl)hexan-1-one) show bioactivity in kinase inhibition studies, suggesting potential for medicinal chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.